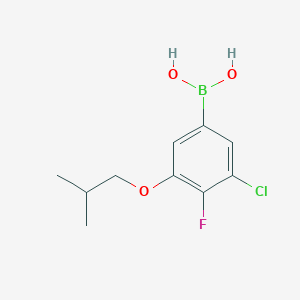

3-Chloro-4-fluoro-5-(2-methylpropoxy)phenylboronic acid

描述

Systematic IUPAC Nomenclature and Isomerism Considerations

The IUPAC name 3-Chloro-4-fluoro-5-(2-methylpropoxy)phenylboronic acid reflects the substituent positions on the phenyl ring and the boronic acid moiety. The numbering prioritizes the boronic acid group (position 1), with substituents assigned to subsequent positions based on alphabetical order: chlorine (3), fluorine (4), and 2-methylpropoxy (5). This arrangement ensures no positional isomerism due to the fixed substituent placements.

| Substituent | Position | Functional Group |

|---|---|---|

| Boronic acid | 1 | -B(OH)₂ |

| Chlorine | 3 | -Cl |

| Fluorine | 4 | -F |

| 2-Methylpropoxy | 5 | -OCH(CH₃)₂ |

The absence of geometric isomerism arises from the planar phenyl ring and the lack of double bonds or stereogenic centers.

Molecular Geometry and Conformational Analysis

The molecular geometry is dominated by the planar phenyl ring and the sp²-hybridized boron atom in the boronic acid moiety. Key structural features include:

- Boronic acid planarity : The B(OH)₂ group adopts a trigonal planar geometry, with hydroxyl groups oriented anti to each other.

- Substituent effects : The electron-withdrawing fluorine and chlorine atoms stabilize the phenyl ring, while the bulky 2-methylpropoxy group introduces steric hindrance.

Conformational flexibility is limited to the rotation of the 2-methylpropoxy group. Computational studies suggest minimal deviation from coplanarity between the boronic acid and phenyl ring due to steric clashes with the 2-methylpropoxy substituent.

Comparative Analysis with Ortho-Substituted Phenylboronic Acid Derivatives

Ortho-substituted derivatives exhibit distinct steric and electronic profiles. For example, 2-fluoro-4-(3-phenylphenyl)phenylboronic acid (CID 57655256) features a fluorine atom in the ortho position, creating intramolecular interactions that alter hydrogen-bonding patterns.

| Compound | Substituent Position | Key Structural Feature |

|---|---|---|

| 3-Chloro-4-fluoro-5-(2-methylpropoxy) | Meta/para | Minimal steric hindrance, planar boronic |

| 2-Fluoro-4-(3-phenylphenyl)phenyl | Ortho | Intramolecular F...H interactions |

The meta/para substitution in this compound avoids steric clashes, enabling more efficient intermolecular hydrogen bonding compared to ortho-substituted analogs.

Crystallographic Studies and Hydrogen Bonding Patterns

Crystallographic data for similar phenylboronic acids reveal dimeric hydrogen-bonded structures. For instance, 4-(methoxycarbonyl)phenylboronic acid forms O–H...O hydrogen bonds (2.75 Å) between boronic acid hydroxyl groups and carbonyl oxygens.

| Hydrogen Bond Type | Donor | Acceptor | Distance (Å) |

|---|---|---|---|

| O–H...O | Boronic acid OH | Boronic acid O | 2.75 |

| C–H...O | Phenyl C–H | Boronic acid O | 2.59 |

In this compound, the 2-methylpropoxy group may sterically hinder hydrogen bonding, favoring C–H...O interactions over O–H...O dimers. Computational models predict π-stacking interactions between phenyl rings in the crystal lattice.

属性

IUPAC Name |

[3-chloro-4-fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClFO3/c1-6(2)5-16-9-4-7(11(14)15)3-8(12)10(9)13/h3-4,6,14-15H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJZOURFXZQHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)F)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction, which is a key process in the synthesis of various biologically active compounds.

Action Environment

The action, efficacy, and stability of 3-Chloro-4-fluoro-5-(2-methylpropoxy)phenylboronic acid can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules that can interact with the compound. .

生物活性

3-Chloro-4-fluoro-5-(2-methylpropoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug design and development. This article reviews the biological activity of this specific compound, focusing on its anticancer, antibacterial, and other therapeutic properties.

The molecular formula of this compound is C13H14BClF3O3. The structure features a boronic acid functional group, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including derivatives like this compound. These compounds often act as proteasome inhibitors, disrupting the protein degradation pathway that is vital for cancer cell survival.

Case Study:

In a study published by MDPI, boronic acids were shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. The IC50 values for various boronic acid derivatives were reported, indicating their effectiveness in inhibiting cancer cell proliferation . For instance:

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Proteasome inhibition |

| Bortezomib | 7.05 | Proteasome inhibition |

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. They can inhibit bacterial enzymes such as β-lactamases, which are responsible for antibiotic resistance.

Mechanism:

The mechanism involves covalent binding to serine residues in the active site of β-lactamases, effectively blocking their function. This interaction has been quantified in various studies, demonstrating significant inhibition constants (Ki values).

Example Data:

A recent publication indicated that certain boronic acid derivatives exhibited Ki values as low as 0.004 µM against resistant bacterial strains .

| Compound | Ki (µM) | Target |

|---|---|---|

| This compound | TBD | Class C β-lactamases |

| Compound A | 0.004 | Class C β-lactamases |

Other Therapeutic Applications

Beyond anticancer and antibacterial activities, boronic acids are being investigated for their roles in diabetes management through insulin delivery systems. The ability of certain boronic acids to form complexes with glucose and insulin suggests potential applications in controlled drug release systems.

科学研究应用

Medicinal Chemistry Applications

Pharmaceutical Development:

The compound serves as an essential intermediate in the synthesis of various therapeutic agents. Its ability to participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, makes it valuable for creating complex organic molecules with potential biological activity. This compound can be utilized to develop inhibitors targeting specific enzymes or receptors involved in disease pathways.

Anticancer Research:

Research indicates that boronic acids, including 3-Chloro-4-fluoro-5-(2-methylpropoxy)phenylboronic acid, can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies have shown that modifications to the boronic acid structure can enhance selectivity and potency against specific CDK isoforms, making them promising candidates for anticancer therapies .

Antimicrobial Activity:

Recent investigations into boronic acids have revealed their potential antimicrobial properties. The presence of halogens and other substituents can enhance the activity against various bacterial strains. For instance, similar compounds have demonstrated effectiveness against biofilm formation and planktonic growth of pathogens, indicating a potential application in treating infections .

Organic Synthesis Applications

Building Block in Synthesis:

this compound is employed as a building block in organic synthesis due to its reactivity and ability to form stable complexes with various substrates. It is particularly useful in the construction of aryl-aryl bonds through palladium-catalyzed cross-coupling reactions, which are fundamental in creating diverse molecular architectures .

Functionalization of Aromatic Compounds:

The compound's boronic acid functionality allows for the selective functionalization of aromatic compounds. This property is exploited in synthesizing derivatives that may exhibit enhanced biological activities or improved physicochemical properties, thereby broadening the scope of applications in drug discovery and material science .

Case Studies and Research Findings

相似化合物的比较

Table 1: Key Properties of Selected Phenylboronic Acid Derivatives

Solubility and Stability

Solubility Trends :

- This compound : Likely exhibits moderate solubility in polar aprotic solvents (e.g., acetone, ethers) due to the 2-methylpropoxy group, but lower solubility in hydrocarbons like hexanes .

- Parent phenylboronic acid : Highly soluble in ethers and ketones but poorly soluble in hydrocarbons .

- Pinacol esters : Derivatives like pinacol esters show enhanced solubility in chloroform and ketones compared to boronic acids .

- The 2-methylpropoxy group may slow degradation by sterically shielding the boron atom .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

- The electron-withdrawing Cl and F groups activate the boron atom, improving transmetalation efficiency. This contrasts with methoxy-substituted analogs (e.g., 4-Fluoro-2-methoxyphenylboronic acid), where electron-donating groups can reduce reactivity .

- Steric hindrance from the 2-methylpropoxy group may slow coupling rates compared to less bulky derivatives (e.g., 3,5-Dichlorophenylboronic acid) .

Yield and Selectivity :

准备方法

Lithiation and Electrophilic Borylation

The primary synthetic strategy for 3-chloro-4-fluoro-5-(2-methylpropoxy)phenylboronic acid involves:

Step 1: Directed ortho-lithiation of a suitably substituted haloarene precursor, such as 1-chloro-3-fluoro-2-(2-methylpropoxy)benzene. This step uses an organolithium reagent (e.g., n-butyllithium) to selectively lithiate the aromatic ring at the position intended for boronate introduction.

Step 2: Electrophilic borylation by treating the lithiated intermediate with an electrophilic boron source, such as trialkyl borates or boronic acid derivatives, to form the corresponding arylboronate intermediate.

This approach is adapted from methods described for analogous 4-chloro-2-fluoro-3-substituted phenylboronic acids, where lithiation of a chloro-fluoro-substituted benzene followed by reaction with boronic acid derivatives yields the boronate ester or boronic acid after hydrolysis.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 1-chloro-3-fluoro-2-(2-methylpropoxy)benzene + n-BuLi | Formation of lithiated intermediate |

| 2 | Electrophilic boron reagent (e.g., trialkyl borate) | Formation of arylboronate intermediate |

| 3 | Hydrolysis with aqueous base | Conversion to phenylboronic acid |

Hydrolysis and Purification

After electrophilic borylation, the intermediate arylboronate esters are hydrolyzed under controlled aqueous basic conditions to yield the free boronic acid.

The hydrolysis is typically carried out by adding an aqueous base (e.g., sodium hydroxide) to the reaction mixture at mild temperatures (around 25–30 °C) to avoid decomposition.

The reaction mixture forms a biphasic system, which is separated to isolate the aqueous phase containing the boronic acid species as a trihydroxyborate intermediate.

Subsequent acidification with a mild acid (e.g., dilute hydrochloric acid) protonates the boronate to liberate the free boronic acid.

The organic phase is often discarded, and the aqueous phase is further purified by crystallization or extraction.

This process is exemplified in the preparation of structurally similar 4-chloro-2-fluoro-3-substituted phenylboronic acids, where controlled hydrolysis and phase separation afford high purity boronic acid products with yields around 80–90%.

Protection and Deprotection Strategies

In some synthetic routes, boronic acids are initially protected as pinacol esters to improve stability during intermediate steps.

Pinacol ester formation : The arylboronic acid is converted to its pinacol ester by reaction with pinacol under dehydrating conditions.

Deprotection (transesterification) : Removal of the pinacol protecting group is achieved by treatment with methyl boronic acid in the presence of mild acid or base in aqueous/organic solvent mixtures (e.g., acetone/water).

This transesterification is driven by the volatility of the methyl boronic pinacol ester byproduct, which evaporates during workup, pushing the reaction to completion.

Mild acidic conditions (e.g., 0.1 N HCl in acetone/water) are preferred to avoid decomposition, as harsher acids like trifluoroacetic acid cause degradation.

This method has been successfully applied for the deprotection of boronic acid pinacol esters in the synthesis of related aromatic boronic acids.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Notes and Outcomes |

|---|---|---|

| Alkoxy substitution | 3-chloro-4-fluoro-5-hydroxybenzene + 2-methylpropyl bromide + K2CO3 | Introduction of 2-methylpropoxy group |

| Directed lithiation | n-Butyllithium, low temperature (e.g., -78 °C) | Formation of aryllithium intermediate |

| Electrophilic borylation | Trialkyl borate (e.g., B(OMe)3) or boronic acid ester | Formation of arylboronate ester intermediate |

| Hydrolysis | Aqueous base (NaOH), 25–30 °C | Conversion to boronic acid |

| Acidification & purification | Mild acid (HCl 0.1 N), phase separation | Isolation of pure boronic acid |

| Pinacol ester protection (optional) | Pinacol, dehydrating conditions | Stabilization of boronic acid intermediates |

| Pinacol deprotection | Methyl boronic acid, mild acid/base, acetone/water | Removal of pinacol protecting group |

Research Findings and Yields

The described lithiation-borylation-hydrolysis sequence typically affords the target boronic acid in yields ranging from 80% to 90% , depending on reaction scale and purification efficiency.

Mild hydrolysis and acidification conditions are critical to avoid decomposition of sensitive boronic acid moieties.

Use of pinacol ester protection improves overall handling and storage stability of intermediates but requires careful deprotection to avoid side reactions.

The presence of electron-withdrawing substituents such as chloro and fluoro groups influences lithiation regioselectivity and the stability of boronic acid products.

常见问题

Q. Purification :

- Recrystallization : Use ethanol/water (3:1) to remove unreacted precursors. For sterically hindered derivatives, gradient cooling (60°C → 4°C) improves crystal formation .

- Column chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for intermediates. Monitor fractions via TLC (Rf ≈ 0.3–0.5).

Q. Characterization :

- ¹H/¹³C NMR : Key peaks include δ ~7.2–7.8 ppm (aromatic protons) and δ ~3.5–4.0 ppm (OCH₂ from 2-methylpropoxy).

- HPLC : Use a C18 column (ACN:H₂O = 70:30) to confirm purity >97% (retention time ~8–10 min) .

- Melting point : Analogous fluoro-methoxy derivatives exhibit mp 194–211°C; deviations >2°C indicate impurities .

Advanced: How do electronic and steric effects of the 2-methylpropoxy substituent influence reactivity in cross-coupling reactions?

The 2-methylpropoxy group introduces steric bulk and electron-donating effects:

- Steric hindrance : Reduces accessibility to the boron center, slowing transmetalation. Computational studies (DFT/B3LYP) on similar methoxy derivatives show increased activation energy (ΔG‡ ≈ 25–30 kJ/mol) .

- Electronic effects : The oxygen lone pair donates electron density, stabilizing the boronate intermediate. However, steric clash with ortho-chloro/fluoro groups may destabilize the transition state.

- Mitigation strategies : Use polar aprotic solvents (DMSO) to enhance solubility or employ microwave-assisted synthesis to accelerate kinetics .

Contradiction Note : While methoxy groups generally enhance stability, 2-methylpropoxy’s bulk may reduce coupling efficiency compared to smaller alkoxy groups (e.g., methoxy) .

Advanced: What experimental designs are recommended to assess hydrolytic stability under varying pH and temperature?

Q. Methodology :

- pH stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis (λmax ≈ 260 nm) and HPLC at 0, 24, 48 hr. Fluoro-substituted boronic acids show instability at pH >10 due to boronate hydrolysis .

- Thermal stability : Conduct TGA/DSC under N₂ atmosphere. Analogous compounds decompose at >150°C, with mass loss correlating to B-O bond cleavage .

Q. DFT-based strategies :

- Electrostatic potential maps : Calculate using Gaussian 09 at the B3LYP/6-31G* level to identify electron-rich sites. For 3-chloro-4-fluoro derivatives, the para position to boron is most reactive .

- Transition state modeling : Simulate Pd-catalyzed coupling pathways. Steric maps of the 2-methylpropoxy group show reduced accessibility at the meta position, favoring ortho functionalization .

Q. Experimental validation :

- Competitive coupling : React with equimolar aryl halides. GC-MS analysis of product ratios confirms computational predictions (e.g., 85% ortho vs. 15% meta in similar systems) .

Advanced: What analytical techniques resolve contradictions in reported reactivity data for halogenated phenylboronic acids?

Q. Common contradictions :

- Purity discrepancies : HPLC vs. HPLC-MS can differentiate between isomeric byproducts (e.g., 3- vs. 4-substituted isomers) .

- Reactivity variability : Use kinetic isotope effect (KIE) studies to distinguish electronic vs. steric contributions. For example, deuterated analogs of 2-methylpropoxy show KIE ≈ 1.2, indicating steric dominance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。